1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone
Description
1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone (CAS: 106921-00-0) is a bicyclic ketone characterized by a partially hydrogenated dibenzofuran core fused with an ethanone group. Its molecular formula is C₁₅H₁₆O₃, with a molecular weight of 244.286 g/mol .
Properties
CAS No. |
35618-92-9 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(6,7,8,9-tetrahydrodibenzofuran-1-yl)ethanone |
InChI |
InChI=1S/C14H14O2/c1-9(15)10-6-4-8-13-14(10)11-5-2-3-7-12(11)16-13/h4,6,8H,2-3,5,7H2,1H3 |
InChI Key |
IMSNGRCPRMSHEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C3=C(CCCC3)OC2=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dibenzofuran derivatives with acylating agents in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
The tetrahydrodibenzofuran core distinguishes this compound from analogs with differing saturation or heteroatom substitutions:
Key Observations :
- Ester derivatives (e.g., thiophene-2-carboxylate) exhibit greater hydrolytic stability than ethanone-containing analogs but lack ketone-mediated reactivity .
Functional Group Modifications
The ethanone group is critical for hydrogen bonding and metabolic stability. Comparisons with other ketone-containing derivatives:
Key Observations :
- Nitro-substituted ethanones (e.g., 1-(3-nitrophenyl)ethanone) exhibit stronger electrophilic character due to the nitro group, enabling nucleophilic aromatic substitution reactions .
- Hydrazide derivatives (e.g., NHTD) demonstrate enhanced biological activity (e.g., KRAS inhibition) but require complex synthesis pathways .
Biological Activity
1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone is a compound of interest due to its potential pharmacological properties. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has a complex structure characterized by a tetrahydrodibenzo[b,d]furan moiety. Its molecular formula is CHO, with a molecular weight of approximately 226.27 g/mol. The compound's structural features suggest potential interactions with various biological targets.
Research indicates that this compound exhibits serotonin and norepinephrine reuptake inhibition , which positions it as a candidate for antidepressant therapies. Specifically, it has been shown to inhibit the absorption of serotonin and norepinephrine in mesencephalic synaptosomes in rat models . Additionally, it affects monoamine oxidase activity, further contributing to its antidepressant potential.
Antidepressant Activity
The compound has been linked to increased serotonin levels in the brain, which is crucial for mood regulation. In studies involving rat models, it was observed that this compound could mitigate serotonin depletion induced by various pharmacological agents . This suggests its role as a psychopharmaceutical .
Neuroprotective Effects
In addition to its antidepressant properties, there is evidence suggesting neuroprotective effects. The compound enhances the "head twitch" response induced by 5-hydroxytryptophan (5-HTP), indicating its influence on serotonergic pathways. This response is often used as a measure of serotonergic activity in preclinical studies .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Serotonin Depletion : A study demonstrated that treatment with this compound significantly reduced serotonin depletion in rat brains when compared to control groups .
- Monoamine Oxidase Inhibition : The compound showed effective inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters in the brain .
Comparative Biological Activity Table
The following table summarizes key biological activities associated with this compound compared to other known compounds:
| Compound Name | Antidepressant Activity | Monoamine Oxidase Inhibition | Neuroprotective Effects |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Fluoxetine (Prozac) | Yes | No | Yes |
| Sertraline (Zoloft) | Yes | No | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
